N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide

CAS No.: 97482-05-8

Cat. No.: VC1963398

Molecular Formula: C5H7N3

Molecular Weight: 109.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97482-05-8 |

|---|---|

| Molecular Formula | C5H7N3 |

| Molecular Weight | 109.13 g/mol |

| IUPAC Name | 3,4-dihydro-2H-pyrrol-5-ylcyanamide |

| Standard InChI | InChI=1S/C5H7N3/c6-4-8-5-2-1-3-7-5/h1-3H2,(H,7,8) |

| Standard InChI Key | ZWZXPQUCMIIDTF-UHFFFAOYSA-N |

| SMILES | C1CC(=NC1)NC#N |

| Canonical SMILES | C1CC(=NC1)NC#N |

Introduction

Chemical Identity and Structure

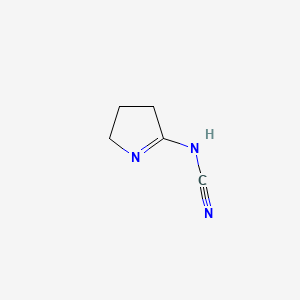

N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide, with CAS Registry Number 97482-05-8, is characterized by its molecular formula C5H7N3 and a molecular weight of 109.13 g/mol . The compound features a 3,4-dihydro-2H-pyrrol ring (also known as a 2,3-dihydro-1H-pyrrole or a dihydropyrrolidine ring) with a cyanamide group (N≡C-NH-) attached to the C5 position of the ring.

Structural Characteristics

The molecule consists of a five-membered nitrogen-containing heterocycle with a cyanamide moiety. The structure contains three nitrogen atoms: one within the pyrrol ring and two in the cyanamide functional group. The connectivity can be represented by various notations as shown in Table 1.

Chemical Identifiers

Table 1: Chemical Identifiers for N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 97482-05-8 |

| Molecular Formula | C5H7N3 |

| Molecular Weight | 109.13 g/mol |

| IUPAC Name | 3,4-dihydro-2H-pyrrol-5-ylcyanamide |

| Standard InChI | InChI=1S/C5H7N3/c6-4-8-5-2-1-3-7-5/h1-3H2,(H,7,8) |

| Standard InChIKey | ZWZXPQUCMIIDTF-UHFFFAOYSA-N |

| SMILES | C1CC(=NC1)NC#N |

| PubChem CID | 57245 |

Common Synonyms

The compound is known by several synonyms in the literature and chemical databases:

-

2-(N-Cyanimino)pyrrolidine

-

N-(2-pyrrolidinylidene)cyanamide

-

[(pyrrolidin-2-ylidene)amino]formonitrile

-

Cyanoiminopyrrolidine

Physical and Chemical Properties

Chemical Reactivity

The compound contains several reactive sites:

-

The cyanamide group (-NH-C≡N) can participate in nucleophilic addition reactions

-

The imine functionality in the pyrrol ring can undergo addition reactions

-

The nitrogen atoms provide potential sites for coordination with metals or hydrogen bonding

| Category | Classification |

|---|---|

| Skin irritation | Category 2 |

| Eye irritation | Category 2A |

| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |

Hazard Statements

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

Related Compounds and Structural Analogues

Structural Analogues

Several compounds share structural similarities with N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide:

-

Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-: Also known as Myosmine, this compound (CAS: 532-12-7) contains the same 3,4-dihydro-2H-pyrrol-5-yl moiety but attached to a pyridine ring instead of a cyanamide group .

-

3,5-Diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones: These compounds feature a similar heterocyclic core but with different substitution patterns and an additional carbonyl group .

-

Tetrazole derivatives: Compounds containing tetrazole rings have been studied alongside cyanamide derivatives for their biological activities .

Structure-Activity Relationships

The biological activity of compounds containing cyanamide or pyrrolidine moieties can vary significantly depending on the specific substitution patterns and functional groups. For instance:

-

Tetrazole and cyanamide derivatives have been studied for their anti-inflammatory properties, with selected compounds showing potent activity with reduced ulcerogenic liability .

-

Pyrrolidine-based compounds have been investigated as potential drugs for neurological and psychiatric disorders, with their efficacy dependent on specific structural features .

Current Research and Future Directions

Current Research Focus

Current research involving compounds with structural similarities to N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide appears to focus on:

-

Development of novel enzyme inhibitors, particularly for phosphodiesterases

-

Exploration of anti-inflammatory agents with reduced side effects

-

Investigation of potential neurological and psychiatric applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume